Cas no 887568-47-0 (3,4-Dibromo-6-iodo (1H)indazole)

3,4-Dibromo-6-iodo (1H)indazole Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dibromo-6-iodo (1H)indazole
- 3,4-dibromo-6-iodo-1H-indazole
- 1H-Indazole, 3,4-dibromo-6-iodo-
- 3,4-dibromo-6-iodo-2H-indazole
- DB-252052
- F17875
- 1h-indazole,3,4-dibromo-6-iodo-
- 887568-47-0
-
- Inchi: InChI=1S/C7H3Br2IN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12)
- InChI Key: SECHSDHQTYUIAY-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C2=C(NN=C21)Br)Br)I
Computed Properties
- Exact Mass: 401.76872Da
- Monoisotopic Mass: 399.77077Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7Ų
- XLogP3: 3.9
3,4-Dibromo-6-iodo (1H)indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747683-1g |
3,4-Dibromo-6-iodo-2h-indazole |
887568-47-0 | 98% | 1g |
¥4645.00 | 2024-04-26 |
3,4-Dibromo-6-iodo (1H)indazole Related Literature
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Additional information on 3,4-Dibromo-6-iodo (1H)indazole
3,4-Dibromo-6-iodo (1H)indazole: A Comprehensive Overview of CAS No. 887568-47-0
3,4-Dibromo-6-iodo (1H)indazole (CAS No. 887568-47-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and iodine substituents on the indazole ring imparts unique chemical and biological properties, making it a valuable candidate for various research and development initiatives.
The chemical structure of 3,4-Dibromo-6-iodo (1H)indazole is characterized by a five-membered indazole ring with bromine atoms at the 3 and 4 positions and an iodine atom at the 6 position. This specific arrangement of halogen substituents significantly influences the compound's reactivity, solubility, and biological activity. The bromine and iodine atoms are known to enhance the lipophilicity of the molecule, which can affect its ability to cross biological membranes and interact with various cellular targets.
Recent studies have highlighted the potential of 3,4-Dibromo-6-iodo (1H)indazole in several areas of biomedical research. One notable application is in the field of cancer therapy. Research has shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and survival, such as the PI3K/AKT/mTOR pathway.
In addition to its antiproliferative properties, 3,4-Dibromo-6-iodo (1H)indazole has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3,4-Dibromo-6-iodo (1H)indazole have also been a subject of interest. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for its potential use in drug development. Furthermore, its stability under physiological conditions ensures that it remains active in vivo for an extended period.
To further explore the therapeutic potential of 3,4-Dibromo-6-iodo (1H)indazole, several clinical trials are currently underway. These trials aim to evaluate the safety, efficacy, and optimal dosing regimens for this compound in various disease models. Preliminary results from these trials have been promising, with no significant adverse effects reported at therapeutic doses.
The synthesis of 3,4-Dibromo-6-iodo (1H)indazole has been extensively studied in the literature. Various synthetic routes have been developed to optimize yield and purity while minimizing environmental impact. One common approach involves the sequential bromination and iodination of an indazole precursor followed by purification through column chromatography or recrystallization techniques.
In conclusion, 3,4-Dibromo-6-iodo (1H)indazole (CAS No. 887568-47-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable candidate for further investigation in areas such as cancer therapy and anti-inflammatory treatments. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.
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